Morpholinosulfur trifluoride
CAS No.: 51010-74-3
Cat. No.: VC20833256
Molecular Formula: C4H8F3NOS
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51010-74-3 |
---|---|
Molecular Formula | C4H8F3NOS |
Molecular Weight | 175.18 g/mol |
IUPAC Name | trifluoro(morpholin-4-yl)-λ4-sulfane |
Standard InChI | InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2 |
Standard InChI Key | UFXIRMVZNARBDL-UHFFFAOYSA-N |
SMILES | C1COCCN1S(F)(F)F |
Canonical SMILES | C1COCCN1S(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Morpholinosulfur trifluoride is an organosulfur compound containing a morpholine ring attached to a sulfur atom bearing three fluorine atoms. This structural arrangement confers unique reactivity patterns that make it valuable in synthetic organic chemistry.
Basic Identification Information
The compound is identified through multiple nomenclature systems and chemical identifiers as outlined in the following table:
Parameter | Value |
---|---|
Chemical Name | Morpholinosulfur trifluoride |
Common Synonyms | Morph-DAST, Morpho-DAST, 4-Morpholinylsulfur trifluoride, Morpholin-4-ylsulphur trifluoride, 4-(Trifluorothio)morpholine |
CAS Number | 51010-74-3 |
Molecular Formula | C₄H₈F₃NOS |
Molecular Weight | 175.17 |
EINECS Number | 628-341-6 |
Structural Characteristics
The structure of morpholinosulfur trifluoride consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with the nitrogen atom bonded to a sulfur atom that bears three fluorine atoms. This arrangement creates a nucleophilic fluorinating agent with distinctive reactivity patterns in organic transformations.
Physical and Chemical Properties
Morpholinosulfur trifluoride exhibits specific physical and chemical properties that influence its handling, storage, and application in chemical synthesis.
Physical Properties
Property | Value |
---|---|
Physical State | Clear liquid |
Color | Colorless to light orange to yellow |
Melting Point | 175°C (decomposition) |
Boiling Point | 41-42°C at 0.5 mm Hg |
Density | 1.436 g/mL at 25°C |
Flash Point | 169°F |
Water Solubility | Reacts with water |
Chemical Reactivity
Morpholinosulfur trifluoride demonstrates high reactivity toward certain functional groups, particularly carbonyl compounds and alcohols. Key chemical characteristics include:
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Moisture sensitivity requiring handling under inert atmosphere conditions
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Reactivity with water producing hydrogen fluoride as a hydrolysis product
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Strong fluorinating capabilities toward various oxygen-containing functional groups
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Potential to induce molecular rearrangements during fluorination reactions
Synthetic Applications
Morpholinosulfur trifluoride serves as a valuable reagent in organic synthesis with multiple applications in the preparation of fluorinated compounds.
General Fluorination Applications
The compound functions as an important intermediate in organic synthesis for preparing various fluorine-containing organic molecules. Its role extends to several reaction types:
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Deoxofluorination of ketones and alcohols
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Transformation of active methylene compounds to fluorinated derivatives
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Preparation of complex fluorinated structures with biological relevance
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Selective fluorination with control over stereochemistry in certain systems
Reactions with Carbonyl Compounds
Morpholinosulfur trifluoride can transform diverse substrates including:
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β-Keto esters, malonates, and 1,3-diketones to α-fluoro-α-sulfenamide derivatives with good to high yields
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3-(tert-butoxy)cyclobutanone to 3,3-difluorocyclobutane-1-tert-butoxy
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3-(benzyloxy)cyclobutanone to 3,3-difluorocyclobutane-1-benzyloxy
These difluorocyclobutane derivatives can be further transformed to 3,3-difluorocyclobutanone, which serves as an intermediate in the synthesis of biologically active 3,3-difluorocyclopropane derivatives .
Rearrangement Reactions
One of the distinctive applications of morpholinosulfur trifluoride involves the rearrangement of cyclic α,α-dialkoxy ketones. When used as a fluorinating agent for these substrates, it induces a 1,2-alkoxy migration leading to the formation of 1,2-dialkoxy-1,2-difluorinated compounds. This transformation typically yields mixtures of cis and trans diastereoisomers .
De Kimpe and colleagues demonstrated that this rearrangement occurs in moderate yields, producing mixtures of cis and trans diastereoisomers. The reaction mechanism involves nucleophilic attack followed by an alkoxy migration, resulting in difluorinated products with distinctive stereochemical arrangements .
Fluorination of Alcohols
Morpholinosulfur trifluoride effectively induces the fluoridation of alcohols, including specialized substrates such as:
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N-Boc protected amino alcohols
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Trihexanols
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Various hydroxyl-containing compounds leading to corresponding fluorides
Advantages in Synthetic Applications
The use of morpholinosulfur trifluoride (Morph-DAST) offers several advantages compared to other fluorinating agents:
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Higher thermal stability than alternative reagents
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Better efficiency in certain fluorination reactions
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Ability to induce specific rearrangements leading to unique structural motifs
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Effectiveness in the preparation of specialized fluorinated compounds including proline analogs and difluoropiperidines
Reaction Mechanisms
The fluorination processes mediated by morpholinosulfur trifluoride proceed through specific mechanistic pathways depending on the substrate type.
Deoxofluorination Mechanism
When reacting with carbonyl compounds and alcohols, the general mechanism involves:
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Nucleophilic attack of the oxygen-containing functional group on the sulfur atom
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Formation of an activated intermediate
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Displacement of the leaving group by fluoride
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Generation of the fluorinated product
In some cases, this process can be accompanied by molecular rearrangements, particularly when reactive intermediates can undergo skeletal reorganization .
Rearrangement Processes
The rearrangement of cyclic α,α-dialkoxy ketones represents a particularly interesting reaction pathway. This transformation proceeds through:
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Initial activation of the carbonyl by the fluorinating agent
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Formation of a reactive intermediate
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1,2-alkoxy migration concurrent with fluoride incorporation
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Formation of 1,2-dialkoxy-1,2-difluorinated structures with mixed stereochemistry
The reaction efficiency depends on the specific substrate structure and reaction conditions, with different cyclic systems showing varying propensities for this transformation .
Hazard Category | Classification |
---|---|
Hazard Codes | C (Corrosive), E |
Risk Statements | 14-34-5 |
Safety Statements | 26-36/37/39-45-27-8 |
RIDADR | UN 3265 8/PG 1 |
WGK Germany | 3 |
Hazard Class | 8 |
Packing Group | I |
Health Effects
Exposure to morpholinosulfur trifluoride can cause several adverse health effects:
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Severe chemical burns within the oral cavity and gastrointestinal tract if ingested
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Irritation of airways with cough and potential lung inflammation upon inhalation
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Potential release of hydrogen fluoride upon hydrolysis, which can easily penetrate skin and cause destruction of underlying tissue and bone
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Risk of fluorosis with extended exposure to inorganic fluorides, characterized by joint pain, tooth discoloration, nausea, vomiting, and other systemic effects
Package Size | Price (as of listing date) |
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1g | 44.00 € |
5g | 139.00 € |
Product Categories
The compound is listed under various product categories including:
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6-membered Heterocycles
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Acids and Synthetic Reagents
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Biochemicals and Reagents
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Glycoscience
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Morpholine
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Organic Compounds Halogenation
Future Research Directions
The versatility of morpholinosulfur trifluoride in organic synthesis continues to drive research into new applications and reaction methodologies.
Mechanistic Studies
Further investigation into the precise mechanisms of fluorination and rearrangement reactions would enhance understanding of reactivity patterns and potentially lead to more efficient synthetic protocols.
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